molecular formula C9H17NO B13795157 Cyclohexanecarboxamide, 3,4-dimethyl-

Cyclohexanecarboxamide, 3,4-dimethyl-

Cat. No.: B13795157
M. Wt: 155.24 g/mol
InChI Key: FXZROTIJYBRGMJ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxamide, where two methyl groups are substituted at the 3rd and 4th positions of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate reagents to introduce the 3,4-dimethyl groups.

    Amidation Reaction: The carboxylic acid group is converted to an amide group using reagents such as ammonia or amines in the presence of a dehydrating agent like thionyl chloride or carbodiimides.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) may involve large-scale amidation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry
Cyclohexanecarboxamide, 3,4-dimethyl- has been investigated for its potential biological activity, particularly as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties due to its ability to interact with biological targets effectively. The structural characteristics of the compound, particularly the carboxamide group, may facilitate these interactions.

Case Study: Anti-Cancer Activity
Research has indicated that derivatives of cyclohexanecarboxamide can activate TRPM8 channels in prostate cancer cells, leading to cell death. This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment .

Chemical Intermediates

Synthesis of Derivatives
Cyclohexanecarboxamide, 3,4-dimethyl- serves as a building block in the synthesis of various chemical derivatives. It can be transformed into other carboxamide compounds through established synthetic routes, which are valuable in developing new materials and pharmaceuticals .

Applications in Oral Care Products
This compound has been utilized in formulating oral care products such as dentifrices and mouthwashes. Its inclusion can provide both therapeutic benefits (like caries prevention) and cosmetic advantages (such as breath freshening) due to its antimicrobial properties .

Interaction Studies

Research focusing on the interaction of cyclohexanecarboxamide, 3,4-dimethyl- with various biological targets has revealed its potential as a modulator of specific receptors involved in pain and inflammation pathways. The compound's unique arrangement of functional groups enhances its reactivity and biological activity compared to similar compounds.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
CyclohexanecarboxamideStructureContains a cyclohexane ring with a carboxamide group.
3-MethylcyclohexanecarboxamideStructureLacks the second methyl group; different steric effects.
N,N-DimethylcyclohexanecarboxamideStructureContains dimethyl substitutions on nitrogen; alters solubility and interaction profiles.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is unique due to the presence of the 3,4-dimethyl groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3,4-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H2,10,11)

InChI Key

FXZROTIJYBRGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C(=O)N

Origin of Product

United States

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